8-[4-(2-bromophenoxy)butoxy]quinoline
Description
8-[4-(2-Bromophenoxy)butoxy]quinoline is a quinoline derivative featuring a 4-(2-bromophenoxy)butoxy substituent at the 8-position of the quinoline core. Quinoline derivatives are renowned for their pharmacological versatility, including anti-inflammatory, antimicrobial, and anticancer activities. The synthesis of such compounds often involves palladium-catalyzed cross-coupling or functionalization reactions. For instance, highlights a protocol for synthesizing benzofuroquinolines from 4-(2-bromophenoxy)quinolines, suggesting analogous pathways for introducing bromophenoxybutoxy groups .
Properties
IUPAC Name |
8-[4-(2-bromophenoxy)butoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18BrNO2/c20-16-9-1-2-10-17(16)22-13-3-4-14-23-18-11-5-7-15-8-6-12-21-19(15)18/h1-2,5-12H,3-4,13-14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYMABNWRIXPOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCCCCOC2=CC=CC3=C2N=CC=C3)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[4-(2-bromophenoxy)butoxy]quinoline typically involves the reaction of 8-hydroxyquinoline with 4-(2-bromophenoxy)butyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-[4-(2-bromophenoxy)butoxy]quinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its biological activities.
Mechanism of Action
The mechanism of action of 8-[4-(2-bromophenoxy)butoxy]quinoline is not fully understood. it is believed to exert its effects through interactions with specific molecular targets and pathways. For example, quinoline derivatives are known to interact with DNA, enzymes, and receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Quinoline Derivatives
Substituent Position and Functional Group Variations
4-Bromo-8-methoxyquinoline
- Structure : Methoxy group at position 8, bromine at position 3.
- Properties: The methoxy group is smaller and less electronegative than the bromophenoxybutoxy chain. Its crystal structure (triclinic space group P1) and solid-state interactions, dominated by dispersion forces, are detailed in .
- Biological Relevance : Methoxy substituents are common in antimalarial agents (e.g., chloroquine analogs), though 8-methoxy groups may reduce activity compared to 7-chloro substitutions .
8-(Tosylamino)quinoline (8-TQ)
- Structure: Tosylamino group (-NHTs) at position 8.
- Activity: Demonstrates anti-inflammatory effects by suppressing signaling cascades, as noted in . The tosylamino group’s hydrogen-bonding capacity contrasts with the bromophenoxybutoxy group’s lipophilic nature .
6-[4-(4-Pyrimidinylpiperazinyl)butoxy]quinoline
- Structure : A piperazinyl-pyrimidine substituent at position 8.
- Application: Exhibits antipsychotic activity (). The bulky, nitrogen-rich substituent may enhance dopamine receptor interactions compared to the bromophenoxybutoxy group .
Impact of Substituent Length and Flexibility
8-[(3-Chlorobenzyl)oxy]quinoline Derivatives
- Structure: Chlorobenzyloxy group at position 8 (e.g., 2-(4-benzylpiperidin-1-yl)-8-[(3-chlorobenzyl)oxy]quinoline).
- Comparison: The shorter benzyloxy chain lacks the butoxy linker, reducing flexibility and possibly limiting target engagement compared to the longer chain in 8-[4-(2-bromophenoxy)butoxy]quinoline .
Triazole-Bridged Quinoline Derivatives
- Structure: Triazole ring connected via methylene at position 8 (e.g., 2-(4-((quinolin-8-yloxy)methyl)-1H-triazol-1-yl)acetyl chloride).
- Synthesis: Prepared via click chemistry ().
Fluorinated and Halogenated Analogues
4-(Difluoromethyl)-8-(trifluoromethoxy)quinoline
- Structure : Trifluoromethoxy and difluoromethyl groups at positions 8 and 4.
- Properties: Fluorine atoms enhance metabolic stability and electronegativity. Such compounds are explored in crop protection (), whereas bromine in this compound may favor hydrophobic interactions .
4-Bromo-2-phenyl-8-(trifluoromethoxy)quinoline
- Structure : Combines bromine, phenyl, and trifluoromethoxy groups.
- Safety: Highlighted in Safety Data Sheets (), emphasizing the need for careful handling of halogenated quinolines .
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison of Quinoline Derivatives
*Calculated based on molecular formulas.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
